molecular formula C9H11ClS2 B14592800 Benzene, 1-[bis(methylthio)methyl]-4-chloro- CAS No. 61094-67-5

Benzene, 1-[bis(methylthio)methyl]-4-chloro-

Katalognummer: B14592800
CAS-Nummer: 61094-67-5
Molekulargewicht: 218.8 g/mol
InChI-Schlüssel: HVUQQXFUPBJOCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[bis(methylthio)methyl]-4-chloro-: is an organic compound characterized by the presence of a benzene ring substituted with a bis(methylthio)methyl group and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[bis(methylthio)methyl]-4-chloro- typically involves the introduction of the bis(methylthio)methyl group and the chlorine atom onto the benzene ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium methylthiolate to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of Benzene, 1-[bis(methylthio)methyl]-4-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 1-[bis(methylthio)methyl]-4-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bis(methylthio)methyl group to a methylthio group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[bis(methylthio)methyl]-4-chloro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-[bis(methylthio)methyl]-4-chloro- involves its interaction with molecular targets such as enzymes and receptors. The bis(methylthio)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Benzene, 1,4-bis(methylthio)-: This compound has two methylthio groups on the benzene ring but lacks the chlorine atom.

    Benzene, (methylthio)-: This compound has a single methylthio group on the benzene ring.

Uniqueness: Benzene, 1-[bis(methylthio)methyl]-4-chloro- is unique due to the presence of both the bis(methylthio)methyl group and the chlorine atom, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

61094-67-5

Molekularformel

C9H11ClS2

Molekulargewicht

218.8 g/mol

IUPAC-Name

1-[bis(methylsulfanyl)methyl]-4-chlorobenzene

InChI

InChI=1S/C9H11ClS2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3

InChI-Schlüssel

HVUQQXFUPBJOCP-UHFFFAOYSA-N

Kanonische SMILES

CSC(C1=CC=C(C=C1)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.